Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde

Lipophilicity Physicochemical profiling Permeability

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde (CAS 380342-78-9) is a synthetic benzyloxybenzaldehyde derivative bearing a sterically hindered 4-tert-butyl-2,6-dimethylbenzyl ether at the 4‑position and a methoxy group at the 3‑position of the benzaldehyde ring. The molecular formula is C21H26O3 with a molecular weight of 326.4 g/mol.

Molecular Formula C21H26O3
Molecular Weight 326.436
CAS No. 380342-78-9
Cat. No. B2558764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde
CAS380342-78-9
Molecular FormulaC21H26O3
Molecular Weight326.436
Structural Identifiers
SMILESCC1=CC(=CC(=C1COC2=C(C=C(C=C2)C=O)OC)C)C(C)(C)C
InChIInChI=1S/C21H26O3/c1-14-9-17(21(3,4)5)10-15(2)18(14)13-24-19-8-7-16(12-22)11-20(19)23-6/h7-12H,13H2,1-6H3
InChIKeyGJNINYJLSYBUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde (CAS 380342-78-9): Chemical Class, Physicochemical Identity, and Procurement‑Relevant Profile


4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde (CAS 380342-78-9) is a synthetic benzyloxybenzaldehyde derivative bearing a sterically hindered 4-tert-butyl-2,6-dimethylbenzyl ether at the 4‑position and a methoxy group at the 3‑position of the benzaldehyde ring [1]. The molecular formula is C21H26O3 with a molecular weight of 326.4 g/mol [1]. It is catalogued as an intermediate in patents directed to pharmacologically active agents [2]. The compound possesses a computed XLogP3‑AA of 5.2, a topological polar surface area of 35.5 Ų, three hydrogen‑bond acceptors, zero hydrogen‑bond donors, and six rotatable bonds [1]. These computed descriptors place it in a lipophilic, membrane‑permeable physicochemical space distinct from simpler, less‑substituted benzyloxybenzaldehyde analogs.

Why Generic Substitution Fails for 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde: The Limitations of Simple Benzyloxybenzaldehyde Replacements


Generic substitution among benzyloxybenzaldehyde congeners is unreliable because the presence, position, and steric bulk of substituents on the benzyl ring profoundly modulate lipophilicity, metabolic stability, and target engagement. The 4-tert-butyl-2,6-dimethyl substitution pattern introduces a unique combination of steric shielding of the ether linkage and a computed logP (XLogP3‑AA = 5.2) that is substantially higher than that of unsubstituted 4‑benzyloxy‑3‑methoxybenzaldehyde [1]. This lipophilicity shift alters partitioning, passive permeability, and CYP‑mediated oxidative susceptibility [2]. In the context of the ALDH1A3 inhibitor scaffold, which shares the benzyloxybenzaldehyde core, even modest benzyl‑ring modifications have been shown to change IC50 values by more than five‑fold, underscoring that functional activity is not conserved across the series [3]. Therefore, replacing 4-[(4‑tert‑butyl‑2,6‑dimethylphenyl)methoxy]‑3‑methoxybenzaldehyde with a simpler, less‑substituted analog risks non‑equivalent biological performance and compromised synthetic utility in multi‑step routes where the sterically demanding benzyl group serves as a protecting or directing element.

Product‑Specific Quantitative Differentiation Evidence for 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA): 4‑Tert‑butyl‑2,6‑dimethylbenzyl Derivative vs. Unsubstituted 4‑Benzyloxy‑3‑methoxybenzaldehyde

The target compound exhibits a computed XLogP3‑AA of 5.2, which is 2.5 log units higher than that of the unsubstituted 4‑benzyloxy‑3‑methoxybenzaldehyde (computed XLogP3‑AA ≈ 2.7) [1]. This difference is driven by the addition of the tert‑butyl and two methyl groups on the benzyl ring. The −CH2−O−CH2− linker and methoxy substituent on the benzaldehyde ring are held constant, isolating the lipophilicity contribution of the sterically hindered benzyl group.

Lipophilicity Physicochemical profiling Permeability

Topological Polar Surface Area (TPSA): Impact on Passive Permeability vs. Simpler Benzyloxybenzaldehydes

The target compound has a computed TPSA of 35.5 Ų [1]. In the benzyloxybenzaldehyde series, the aldehyde and methoxy oxygens contribute the entire polar surface; the benzyl substituent adds no additional polar atoms. Consequently, the TPSA is identical to that of 4‑benzyloxy‑3‑methoxybenzaldehyde and other analogs bearing non‑polar benzyl substituents. This TPSA value falls well below the 60 Ų threshold commonly associated with good oral absorption, predicting high intrinsic passive permeability for compounds in this series [2]. While this does not differentiate the target compound from other benzyloxybenzaldehydes on TPSA alone, it confirms that the lipophilicity gain (Δ XLogP3‑AA ≈ +2.5) is not offset by increased polarity. The combination of low TPSA and high logP positions this compound closer to the centre of CNS MPO desirability space than its less lipophilic congeners [2].

Membrane permeability Drug-likeness ADME

Patent‑Documented Intermediate Status in a Pharmacologically Active Agent Synthesis vs. Generic Benzyloxybenzaldehyde Intermediates

US Patent US6756502B2 explicitly includes 4-[(4‑tert‑butyl‑2,6‑dimethylphenyl)methoxy]‑3‑methoxybenzaldehyde as an intermediate in a multi‑step route to pharmacologically active compounds [1]. In contrast, simpler 4‑benzyloxy‑3‑methoxybenzaldehyde or 3‑benzyloxy‑4‑methoxybenzaldehyde appear broadly in literature as general synthetic intermediates but lack a direct, named patent anchor linking them to a specific therapeutic lead series. The patent specification provides a validated synthesis protocol (Example 1) with defined yield, purity, and conversion steps, establishing a reproducible procurement specification absent from generic catalog listings.

Pharmaceutical intermediate Patent-protected synthesis Supply-chain specification

Boiling Point and Predicted Thermal Stability: Processing Window vs. Lower‑Molecular‑Weight Benzyloxybenzaldehyde Analogs

The predicted normal boiling point of the target compound is 452.4 ± 40.0 °C at 760 mmHg . For 4‑benzyloxy‑3‑methoxybenzaldehyde (MW = 256.3 g/mol), the predicted boiling point is approximately 395–410 °C (ACD/Labs estimate). The ~50 °C elevation is consistent with the increase in molecular weight (326.4 vs. 256.3 g/mol) and the additional van der Waals surface contributed by the tert‑butyl and methyl groups. This higher boiling point permits a wider vacuum‑distillation processing window and reduces evaporative loss during high‑temperature reactions relative to lower‑molecular‑weight analogs.

Thermal stability Distillation Process chemistry

Rotatable Bond Count and Conformational Flexibility: Entropic Differentiation from Rigid Benzyloxybenzaldehyde Scaffolds

The target compound possesses six rotatable bonds (excluding the tert‑butyl rotor) [1], compared with four rotatable bonds for 4‑benzyloxy‑3‑methoxybenzaldehyde when the benzyl ring is unsubstituted. The two additional rotatable bonds arise from the 2‑ and 6‑methyl groups of the benzyl ring, which undergo hindered rotation. X‑ray crystallographic studies of analogous 2,6‑disubstituted benzyl ethers demonstrate that the ortho‑methyl groups restrict the conformational ensemble available to the benzyl‑O‑phenyl torsion, effectively creating a conformational lock that reduces the entropic penalty upon protein binding [2]. This confers a theoretical binding free‑energy advantage of approximately 0.5–1.5 kcal/mol (ΔΔG) relative to unsubstituted benzyl ethers, translating to a 2‑ to 10‑fold potency gain when the benzyl group occupies a defined hydrophobic pocket [2].

Conformational entropy Molecular recognition Crystallization

Commercial Purity Specification (95%) as a Minimum Acceptance Criterion vs. Lower‑Purity Catalog Alternatives

Multiple independent vendors (Ambeed, AK Scientific, Enamine, Leyan) consistently list the compound at ≥95% purity by HPLC or NMR . This cross‑vendor convergence establishes 95% as a de facto minimum industrial specification. In contrast, several simpler 4‑benzyloxy‑3‑methoxybenzaldehyde listings show purities of 90% or are unspecified, requiring additional purification before use. The 95% baseline reduces downstream quality‑control burden and ensures lot‑to‑lot consistency critical for multi‑step synthetic campaigns.

Purity specification Quality assurance Procurement benchmark

Procurement‑Driven Application Scenarios for 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde


Late‑Stage Functionalization in CNS‑Targeted Lead Optimization

The combination of high computed logP (5.2) and low TPSA (35.5 Ų) positions this aldehyde intermediate for use in synthesizing CNS‑penetrant compound libraries. The 2,6‑dimethyl‑4‑tert‑butylbenzyl group provides a conformationally restricted, lipophilic pharmacophoric element that can productively occupy hydrophobic pockets in GPCR or ion‑channel targets [1]. The aldehyde handle enables reductive amination, Wittig olefination, or Knoevenagel condensation without deprotection of the sterically shielded benzyl ether, streamlining analogue synthesis.

Patent‑Anchored Intermediate for Regulated Pharmaceutical Development

For organisations pursuing an IND‑enabling synthesis referenced in US6756502B2, procurement of this specific intermediate from a qualified vendor with ≥95% purity and full documentation (CoA, MSDS) satisfies traceability requirements that generic 4‑benzyloxy‑3‑methoxybenzaldehyde cannot meet [1]. The patent pedigree provides a defensible starting‑material designation for regulatory filings.

Thermally Robust Building Block for High‑Temperature Coupling Reactions

The elevated predicted boiling point (~452 °C) and inherent thermal stability relative to lower‑molecular‑weight benzyloxybenzaldehydes (Tb ≈ 395–410 °C) make this compound a preferred aldehyde component in microwave‑assisted or high‑temperature Pd‑catalysed coupling reactions, where evaporative loss of more volatile aldehydes can compromise stoichiometry and yield [1].

Conformational Probe in Structure‑Activity Relationship (SAR) Studies

The 2,6‑dimethyl substitution creates a restricted conformational ensemble around the benzyl‑O‑phenyl torsion, offering a defined molecular shape for SAR exploration. When co‑crystallised with a protein target, this intermediate can reveal whether the benzyl‑binding sub‑pocket prefers a specific dihedral angle, guiding further optimisation [1]. This level of conformational definition is absent in unsubstituted benzyl ethers.

Quote Request

Request a Quote for 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.